molecular formula C12H12O4 B1627828 Methyl 4-acetoxycubanecarboxylate CAS No. 225115-48-0

Methyl 4-acetoxycubanecarboxylate

Cat. No.: B1627828
CAS No.: 225115-48-0
M. Wt: 220.22 g/mol
InChI Key: ZFGKBVQZBNRNDD-UHFFFAOYSA-N
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Description

Methyl 4-acetoxycubanecarboxylate is a chemical compound with the molecular formula C12H12O4 It belongs to the cubane family, which is known for its unique and highly strained cubic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetoxycubanecarboxylate typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes using the Hofer-Moest reaction under flow conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups.

Industrial Production Methods

The use of flow electrolysis cells can facilitate the upscaling of these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetoxycubanecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetoxy group to other functional groups.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Replacement of the acetoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-acetoxycubanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-acetoxycubanecarboxylate is primarily related to its ability to interact with various molecular targets. The cubane structure provides a rigid and stable framework that can engage in specific interactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cubanecarboxylate
  • 4-acetoxycubane
  • Cubane-1,4-dicarboxylic acid

Uniqueness

Methyl 4-acetoxycubanecarboxylate is unique due to the presence of both acetoxy and carboxylate functional groups on the cubane scaffold.

Properties

IUPAC Name

methyl 4-acetyloxycubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3(13)16-12-7-4-8(12)6-9(12)5(7)11(4,6)10(14)15-2/h4-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGKBVQZBNRNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C4C1C5C2C3C45C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590396
Record name Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225115-48-0
Record name Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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